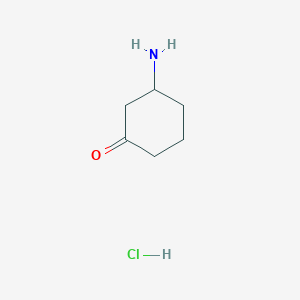

3-Aminocyclohexanone hydrochloride

Descripción general

Descripción

3-Aminocyclohexanone hydrochloride is a chemical compound with the molecular formula C6H12ClNO . It is also known by other names such as 3-Amino-2-cyclohexen-1-ketone and 3-aminocyclohexan-1-one .

Molecular Structure Analysis

The molecular structure of 3-Aminocyclohexanone hydrochloride consists of 6 carbon atoms, 12 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . The average mass is 113.158 Da and the mono-isotopic mass is 113.084061 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Aminocyclohexanone hydrochloride include a boiling point of 199.2±33.0 °C, a density of 1.023±0.06 g/cm3, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 43.5±3.0 kJ/mol and a flash point of 74.3±25.4 °C .Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis Research on compounds similar to 3-Aminocyclohexanone hydrochloride often involves their synthesis and applications as intermediates in the creation of more complex molecules. For example, studies on cyclohexane oxidation to produce ketone-alcohol (KA) oil illustrate the importance of such processes in industrial chemistry. KA oil, consisting of cyclohexanol and cyclohexanone, serves as a key feedstock for nylon production, highlighting the role of cyclohexanone derivatives in material science (Abutaleb & Ali, 2021).

Pharmacological Applications Though not directly related to 3-Aminocyclohexanone hydrochloride, the pharmacological exploration of structurally or functionally related compounds provides insights into the potential medical applications of aminocyclohexanone derivatives. For instance, research on glycyrrhetinic acid derivatives showcases the exploration of natural product scaffolds for developing new anticancer agents, emphasizing the importance of structural features for cytotoxic effects (Hussain et al., 2021).

Environmental and Safety Considerations The environmental impact and safety of chemical compounds are crucial areas of study. Research on the biodegradation of pollutants like Lindane (γ-hexachlorocyclohexane, γ-HCH) from the environment touches on the importance of understanding and mitigating the environmental footprint of chemical compounds. Such studies emphasize the role of metagenomics and other biological approaches in addressing pollution and highlight the ongoing need for eco-friendly chemical practices (Kumar & Pannu, 2018).

Safety and Hazards

The safety data sheet for 3-Aminocyclohexanone hydrochloride suggests that it may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . Therefore, it’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and use personal protective equipment .

Mecanismo De Acción

Target of Action

3-Aminocyclohexanone hydrochloride, also known as 3-AMINOCYCLOHEXANONE HCL, is a compound that primarily targets aldehydes and ketones . These targets play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The compound interacts with its targets through a nucleophilic addition reaction . The nitrogen atom in the compound acts as a nucleophile, reacting with the partially positive carbon atom in the carbonyl group of aldehydes and ketones . This interaction results in the formation of oximes or hydrazones .

Biochemical Pathways

The reaction of 3-Aminocyclohexanone hydrochloride with aldehydes and ketones affects the metabolic pathways involving these compounds . The formation of oximes or hydrazones alters the downstream effects of these pathways, potentially influencing processes such as energy production and the synthesis of other biochemical compounds .

Pharmacokinetics

The compound’s interaction with aldehydes and ketones suggests that it may be metabolized in the body through enzymatic reactions . These reactions could impact the compound’s bioavailability, influencing its effectiveness.

Result of Action

The molecular and cellular effects of 3-Aminocyclohexanone hydrochloride’s action are largely dependent on the specific aldehydes and ketones it interacts with . By forming oximes or hydrazones, the compound can alter the structure and function of these targets, potentially influencing cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Aminocyclohexanone hydrochloride. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and its interactions with aldehydes and ketones

Propiedades

IUPAC Name |

3-aminocyclohexan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-5-2-1-3-6(8)4-5;/h5H,1-4,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOWOXUFDMWURT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminocyclohexanone hydrochloride | |

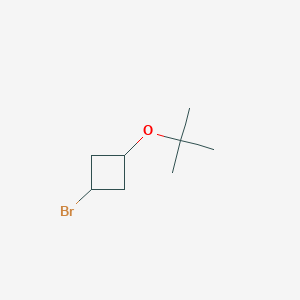

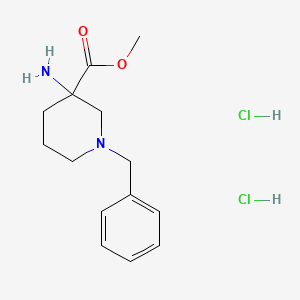

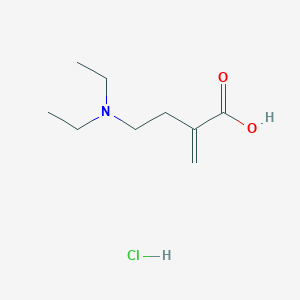

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid hydrochloride](/img/structure/B3249615.png)

![4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B3249674.png)